Ppack
Overview
Description
. This compound is widely used in scientific research due to its potent inhibitory effects on thrombin and other serine proteases.
Preparation Methods
Synthetic Routes and Reaction Conditions
PPACK is synthesized through a series of chemical reactions involving the coupling of D-phenylalanine, L-proline, and L-arginine with a chloromethyl ketone group. The synthesis typically involves the following steps:
Coupling Reaction: D-phenylalanine is coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).
Addition of L-arginine: The resulting dipeptide is then coupled with L-arginine using a similar coupling reagent and base.
Introduction of Chloromethyl Ketone Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and large-scale reactors helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
PPACK undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl ketone group in this compound can undergo nucleophilic substitution reactions.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the peptide bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions with this compound include amines and thiols.
Hydrolysis Conditions: Acidic or basic conditions are used for hydrolysis reactions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: The major products formed from substitution reactions are derivatives of this compound with different nucleophiles attached to the chloromethyl ketone group.
Hydrolysis Products: Hydrolysis of this compound results in the formation of the individual amino acids and the chloromethyl ketone group.
Scientific Research Applications
PPACK has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating analytical instruments.
Biology: Employed in studies involving enzyme kinetics and inhibition, particularly for thrombin and other serine proteases.
Medicine: Investigated for its potential therapeutic applications in conditions involving excessive blood clotting, such as thrombosis.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control processes
Mechanism of Action
PPACK exerts its effects by irreversibly binding to the active site of thrombin. The chloromethyl ketone group forms a covalent bond with the serine residue in the active site of thrombin, leading to the formation of a stable complex. This inhibits the enzymatic activity of thrombin, preventing it from cleaving its substrates and thereby inhibiting the blood coagulation cascade .
Comparison with Similar Compounds
Similar Compounds
Antipain: Another inhibitor of serine proteases, but with a different structure and mechanism of action.
Aprotinin: A polypeptide inhibitor of serine proteases, used in similar applications but with a broader spectrum of activity.
Argatroban: A small molecule inhibitor of thrombin, used clinically as an anticoagulant
Uniqueness of PPACK
This compound is unique due to its high selectivity and irreversible inhibition of thrombin. Unlike other inhibitors, this compound forms a covalent bond with thrombin, leading to permanent inactivation of the enzyme. This makes it a valuable tool in research and potential therapeutic applications where long-lasting inhibition of thrombin is desired .
Properties
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN6O3/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26)/t15-,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPACVJPAFGBEQ-IKGGRYGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71142-71-7 | |
Record name | PPACK | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71142-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PPACK | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071142717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PPACK | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62UL02WW4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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